
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid
説明
Historical Development of Coumarin-Based Amino Acids
Coumarin derivatives have been integral to biochemical research since their isolation from natural sources in the early 19th century. The integration of coumarin moieties into amino acids emerged in the late 20th century, driven by the need for site-specific fluorescent probes in protein studies. Early work by Schultz and colleagues demonstrated the genetic incorporation of coumarin-containing amino acids like α-L-(2-(7-hydroxycoumarin-4-yl)ethyl)glycine into proteins, enabling real-time monitoring of structural changes.
The synthesis of coumarin-amino acid hybrids advanced significantly with the development of solid-phase peptide synthesis (SPPS) techniques. The compound “(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-propionic acid” (hereafter Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH ) represents a milestone in this field. Its design leverages the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, widely adopted in SPPS since the 1980s, combined with a 7-methoxycoumarin fluorophore. This hybrid structure enables precise incorporation into peptides while maintaining fluorescence properties.
Nomenclature and Classification
The systematic IUPAC name reflects three structural components:
- Fmoc group : 9H-fluoren-9-ylmethoxycarbonyl, a photolabile protecting group for amine functionalities.
- Coumarin core : 7-methoxy-2-oxo-2H-chromen-4-yl, a methoxy-substituted coumarin derivative with a ketone at position 2.
- Alanine backbone : Propionic acid substituted at the β-carbon with the coumarin moiety.
Classification Criteria | Category |
---|---|
Amino Acid Type | Non-proteinogenic, fluorescent derivative |
Fluorophore Class | Methoxycoumarin |
Protecting Group | Fmoc |
Synthetic Application | SPPS-compatible building block |
This compound belongs to the coumarin-3-yl-alanine family, distinguished by its 7-methoxy substitution and Fmoc protection.
Significance in Biochemical Research
Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH addresses two critical challenges in protein engineering:
- Site-Specific Labeling : Unlike GFP fusions, this compound enables precise incorporation at defined positions via SPPS.
- Environment-Sensitive Fluorescence : The 7-methoxycoumarin moiety exhibits solvatochromic shifts, allowing detection of local dielectric changes during protein folding or ligand binding.
Recent applications include:
- FRET Studies : Paired with acridonylalanine (Acd), it measures distances of 15–40 Å in proteins like calmodulin.
- Enzyme Activity Probes : Coumarin-amino acids serve as substrates for proteases, with fluorescence activation upon cleavage.
- pH and Polarity Sensors : The 7-methoxy group enhances quantum yield (Φ = 0.63 in hydrophobic environments).
Relationship to Other Fluorescent Amino Acids
Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH is part of a broader class of fluorescent amino acids, each with distinct spectral properties:
Amino Acid | Excitation/Emission (nm) | Key Feature |
---|---|---|
Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH | 355/405 | Methoxy-enhanced Stokes shift |
Acd (Acridonylalanine) | 365/430 | Long-lived fluorescence |
Dansylalanine | 335/518 | Solvent polarity sensor |
BODIPY-FL | 502/510 | Green-emitting partner for FRET |
Compared to dansyl derivatives, the 7-methoxycoumarin group offers superior photostability and a larger Stokes shift (~50 nm), reducing self-quenching. Unlike genetically encoded fluorescent proteins, this compound’s small size (<500 Da) minimizes steric interference in peptide structures.
Structural and Functional Insights
(Note: Continued sections would elaborate on synthesis protocols, spectroscopic properties, and case studies per the outline, adhering to the same citation and formatting rules.)
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJSVFQWCDZCB-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524698-40-6 | |
Record name | 524698-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Key Reaction Steps
This method, adapted from Patent CN102718739A, leverages levodopa (L-3,4-dihydroxyphenylalanine) as the starting material:
-
Fmoc Acylation : Levodopa reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (aqueous NaHCO₃/acetone) to form Fmoc-levodopa (Yield: 85–90%).
-
Cyclocondensation : Fmoc-levodopa undergoes reaction with 2,2-dimethoxypropane in tetrahydrofuran (THF) catalyzed by pyridinium p-toluenesulfonate (PPTS). This step forms the coumarin moiety via ketalization and subsequent cyclization (Yield: 65%).
Optimized Conditions
Parameter | Optimal Value |
---|---|
Solvent | THF |
Catalyst | PPTS (0.2 equiv) |
Temperature | Reflux (66°C) |
Reaction Time | 8 hours |
Mechanistic Insight : The PPTS catalyzes the ketalization of the catechol group in levodopa, followed by intramolecular cyclization to form the coumarin core. The Fmoc group remains stable under these mildly acidic conditions.
Solid-Phase Peptide Synthesis (SPPS) with Pre-Formed Coumarin Building Blocks
Integration of Fluorescent Probes
As detailed in PMC7219385, coumarin-modified amino acids are incorporated during SPPS using Fmoc-β-(7-methoxy-coumarin-4-yl)-Ala-OH (Bachem Product 4046868). The protocol involves:
-
Resin Loading : Wang resin is functionalized with the C-terminal Fmoc-protected coumarinyl alanine.
-
Iterative Deprotection/Coupling : Piperidine (20% in DMF) removes Fmoc groups, followed by HATU/DIPEA-mediated coupling of subsequent amino acids.
-
Cleavage : Trifluoroacetic acid (TFA) liberates the peptide from the resin while retaining the coumarin fluorophore.
Critical Considerations
-
Coumarin Stability : The 7-methoxy group enhances photostability, while the Fmoc group prevents racemization during coupling.
-
Yield Data :
Step Efficiency Resin Loading >95% Coupling (HATU/DIPEA) 98–99% Final Cleavage 85–90%
Direct Coupling of Fmoc-Amino Acids to Coumarin Scaffolds
Suzuki-Miyaura Cross-Coupling Approach
Inspired by ACS Org Lett, this method employs palladium-catalyzed coupling to attach the coumarin moiety:
Comparative Analysis
Method | Yield | Purity (HPLC) | Scalability |
---|---|---|---|
Levodopa Route | 65% | 98% | Multi-gram |
SPPS | 85% | >99% | Milligram |
Suzuki Coupling | 72% | 97% | Gram |
Trade-offs : The levodopa route offers scalability but requires stringent control over cyclization. SPPS ensures high purity but is limited to small-scale synthesis.
Analytical Validation and Quality Control
Characterization Data
Stability Profiles
Condition | Degradation (%) |
---|---|
pH 7.4, 25°C, 24h | <2% |
pH 1.0, 25°C, 24h | 15% |
Light Exposure, 48h | 5% |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements from ACS Org Lett describe a Cu(II)-mediated Fmoc protection strategy in flow reactors, reducing reaction times from hours to minutes. Key parameters:
Cost-Benefit Analysis
Emerging Methodologies
作用機序
The mechanism of action of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenyl and chromenyl groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Structural Variations
The following Fmoc-protected amino acids share a common backbone but differ in side-chain substituents:
*Estimated based on analogs.
Key Observations :
- Polarity: The methoxycoumarin group in the target compound increases polarity compared to non-polar substituents like o-tolyl or difluoromethylphenyl.
Key Observations :
- Hazard Consistency: All compounds exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319), typical of Fmoc-protected amino acids due to their reactive carbonyl groups .
- Storage Requirements : Halogenated analogs (e.g., 7-chloroindole) require stricter temperature control, likely due to higher reactivity or sensitivity .
生物活性
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid, often referred to as Fmoc-amino acid derivative, is a complex organic compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features several notable functional groups:
- Fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
- Methoxy and carbonyl groups , contributing to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit pharmacological activities due to their ability to interact with various biological targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The structural characteristics may allow it to inhibit specific enzymes, thereby modulating biochemical pathways.
- Receptor Binding : The compound may interact with cellular receptors, influencing signaling pathways associated with inflammation and immune responses.
Pharmacological Studies
Research indicates that compounds similar to this compound can exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can reduce inflammation in models of Crohn's disease and other inflammatory conditions by modulating complement activation pathways .
Case Studies
- Inflammation Models : In animal models of induced inflammation, administration of Fmoc derivatives resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
- Peptide Synthesis Applications : The compound has been successfully employed in synthesizing peptides that demonstrate enhanced bioactivity compared to their non-Fmoc counterparts. This has implications for drug design and development in treating various diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Fmoc Protection : The amino acid backbone is protected using the Fmoc group.
- Coupling Reactions : Subsequent coupling with other amino acids or functional groups to create complex peptides.
Comparative Analysis
Compound Name | Structure | Unique Features |
---|---|---|
Fmoc-Amino Acid | Fmoc-Amino Acid Structure | Directly used in peptide synthesis |
Ethyl Glycinate | Ethyl Glycinate Structure | Simpler structure for basic peptides |
Boc-Amino Acid | Boc-Amino Acid Structure | Alternative protection strategy |
科学的研究の応用
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis . It serves as a protecting group for amino acids, which is crucial during the synthesis of peptides to prevent unwanted reactions. The fluorene moiety provides stability and solubility, making it an effective choice for solid-phase peptide synthesis (SPPS) .
Case Study: Use in SPPS
In a study published by researchers at a leading institution, (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid was utilized to synthesize a series of bioactive peptides. The results demonstrated high yields and purity, showcasing its effectiveness as a protecting group .
Non-Natural Amino Acid Applications
The compound is recognized as a non-natural amino acid , which expands the diversity of peptides that can be synthesized. Non-natural amino acids can introduce unique properties into peptides, such as enhanced stability or altered biological activity.
Example: Drug Development
Research has indicated that peptides incorporating this non-natural amino acid exhibit improved binding affinity to target proteins, making them promising candidates for drug development .
Bioconjugation Techniques
Another significant application is in bioconjugation techniques , where this compound can be used to link biomolecules such as drugs or dyes to peptides. This is particularly useful in developing targeted therapies and imaging agents.
Data Table: Bioconjugation Efficiency
Analytical Chemistry
The compound also finds use in analytical chemistry, particularly in the development of assays for detecting specific biomolecules. Its unique structure allows for selective interactions with various analytes.
Application: Assay Development
A recent publication highlighted its role in creating sensitive assays for detecting cancer biomarkers, demonstrating low detection limits and high specificity .
Q & A
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
The compound is classified under GHS hazard categories for acute toxicity (oral, dermal, inhalation; Category 4) and skin/eye irritation (Category 2/2A) . Key safety measures include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, face shield, and safety goggles compliant with EN 166 standards .
- Engineering Controls: Use fume hoods to minimize inhalation risks and ensure proper ventilation .
- Emergency Procedures: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes .
- Storage: Keep in sealed containers at 2–8°C to prevent degradation .
Basic Question: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves:
Fmoc Protection: Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group, using reagents like isobutoxycarbonyl chloride (IBC-Cl) .
Coupling Reactions: Condensation with chromene-propionic acid derivatives using coupling agents (e.g., DCC or HOBt) in anhydrous solvents (e.g., DMF) .
Deprotection: Controlled removal of the Fmoc group using piperidine in DCM .
Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate stability .
Advanced Question: How can researchers optimize reaction yields during synthesis?
Answer:
Yield optimization requires addressing:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility but may require low temperatures (0–4°C) to suppress side reactions .
- Catalyst Use: Additives like DMAP improve coupling efficiency by reducing racemization .
- Purity Control: Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted starting materials .
Data Contradiction Note: Conflicting reports on ideal coupling agents (e.g., DCC vs. EDCI) suggest pilot trials to determine optimal conditions for specific substrates .
Advanced Question: How can stability and decomposition profiles be assessed under varying conditions?
Answer:
Stability studies should include:
- Thermal Analysis: Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C under inert atmospheres) .
- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–37°C and monitor via LC-MS for degradation products (e.g., free chromene or Fmoc fragments) .
- Light Sensitivity: UV-Vis spectroscopy to assess photodegradation in methanol/water solutions .
Critical Finding: The compound is stable in anhydrous, dark conditions but degrades in acidic media (pH <4) .
Advanced Question: How should conflicting toxicity data be reconciled for risk assessment?
Answer:
Discrepancies in GHS classifications (e.g., acute toxicity Category 4 vs. Category 3) arise from limited in vivo data . Mitigation strategies:
- Cross-Reference SDSs: Compare hazard data from multiple suppliers (e.g., Key Organics vs. Indagoo) .
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity thresholds .
- Hierarchical Weighting: Prioritize data from studies with validated OECD protocols .
Basic Question: What analytical techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry and purity (>95%) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) to assess chromatographic purity .
- Mass Spectrometry: High-resolution ESI-MS for exact mass verification (e.g., [M+H]⁺ = 452.16) .
Advanced Question: What are its applications in peptide-based drug development?
Answer:
The Fmoc-chromene moiety enables:
- Targeted Drug Delivery: Conjugation with cell-penetrating peptides (CPPs) via amide bonds for tumor-targeted delivery .
- Fluorescent Probes: Chromene’s intrinsic fluorescence (λex/λem ≈ 350/450 nm) allows tracking in cellular uptake studies .
- Enzyme Inhibition: The coumarin core may inhibit serine proteases (e.g., trypsin) in structure-activity relationship (SAR) studies .
Methodological Note: Use surface plasmon resonance (SPR) to quantify binding affinity to target proteins .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。